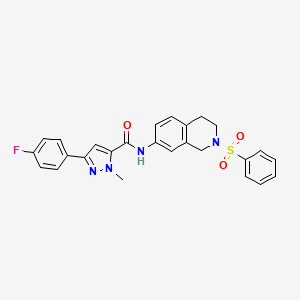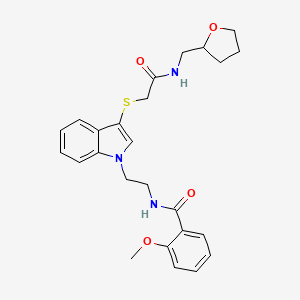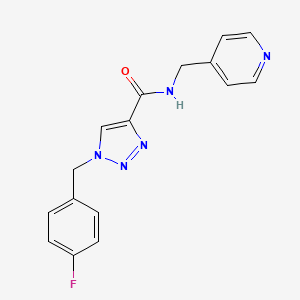![molecular formula C21H18N2O4 B2437416 1-[1-(9H-呫吨-9-羰基)氮杂环丁烷-3-基]吡咯烷-2,5-二酮 CAS No. 1795362-75-2](/img/structure/B2437416.png)
1-[1-(9H-呫吨-9-羰基)氮杂环丁烷-3-基]吡咯烷-2,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. This compound features a unique structure that combines a xanthene moiety, an azetidine ring, and a pyrrolidine-2,5-dione scaffold, making it a subject of interest for researchers.
科学研究应用
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including spirocyclic compounds and heterocycles.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an inhibitor of specific enzymes involved in diseases.
Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the xanthene-9-carbonyl precursor. This precursor is then reacted with azetidine and pyrrolidine-2,5-dione under specific conditions to form the final compound . Various catalytic asymmetric synthetic protocols have been introduced for the formation of tricyclic and tetracyclic derivatives, which include the use of chiral Brønsted bases for asymmetric propargylation .
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of advanced catalytic systems and continuous flow reactors are some of the approaches being explored to enhance the efficiency and yield of the industrial production .
化学反应分析
Types of Reactions
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine or alcohol derivatives .
作用机制
The mechanism of action of 1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of carbonic anhydrase isoenzymes, which are involved in several diseases .
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione scaffold and exhibit similar biological activities.
Spiro-azetidin-2-one derivatives: These compounds feature the azetidine ring and are known for their diverse pharmacological properties.
Xanthene derivatives:
Uniqueness
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development .
属性
IUPAC Name |
1-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-18-9-10-19(25)23(18)13-11-22(12-13)21(26)20-14-5-1-3-7-16(14)27-17-8-4-2-6-15(17)20/h1-8,13,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYSFMNKEMROFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)
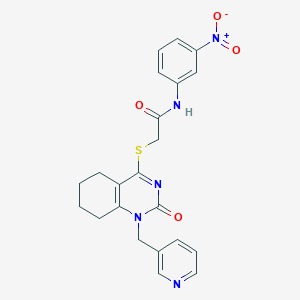
![3-Tert-butyl-6-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2437336.png)
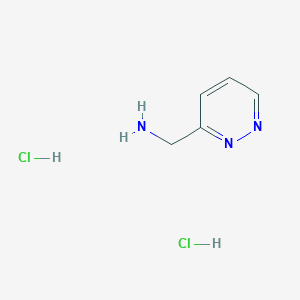
![Cyclopropyl[3-(trifluoromethyl)phenyl]methanamine](/img/structure/B2437342.png)
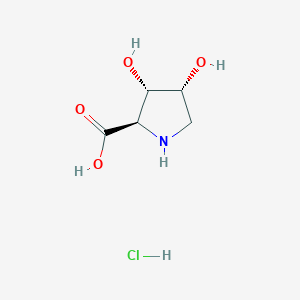


![(3E)-3-{[(2-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2437350.png)
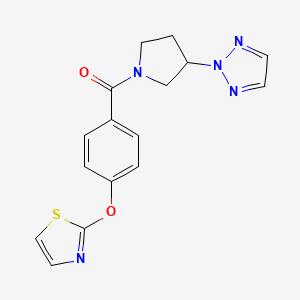
![N-(2-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)acetamide](/img/structure/B2437352.png)
